4-Nitrophenylglyoxal
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenylglyoxal derivatives involves various chemical reactions, highlighting its versatility in organic synthesis. For instance, it reacts with N-hydroxyurea in water and acetic acid, forming diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, with a dominance of the sic-orientation of OH-groups. This reaction showcases its reactivity and potential in producing complex organic structures (V. G. Shtamburg et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenylglyoxal derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction analysis of synthesized compounds, such as 4-(tert-Butyl)-4-nitro-1,1-biphenyl, reveals detailed insights into their crystalline structure, including unit cell dimensions and space group information. This level of structural detail is crucial for understanding the compound's physical and chemical behavior (Neha Kumari et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitrophenylglyoxal demonstrate its reactivity and functional versatility. It serves as a precursor in various chemical syntheses, such as the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces, indicating its significant role in materials chemistry and nanotechnology (Abdelaziz Houmam et al., 2011).
Physical Properties Analysis
The physical properties of 4-Nitrophenylglyoxal derivatives are determined through various experimental techniques, providing insights into their stability, crystallinity, and molecular interactions. For example, the synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole reveal critical data on crystal parameters, orthorhombic system, and space group, contributing to the understanding of the compound's solid-state properties (Yuchuan Li et al., 2012).
Scientific Research Applications
1. Chromophoric Reagent for Protein Analysis
4-Nitrophenylglyoxal has been utilized as a chromophoric reagent. For example, a related compound, 4-hydroxy-3-nitrophenylglyoxal, has shown high selectivity for modifying arginine in proteins at certain pH levels. This reactivity has been exploited for inactivating specific enzymes like creatine kinase, showcasing its utility in studying protein structures and functions (Borders et al., 1979).
2. Synthesis of Chemical Compounds
4-Nitrophenylglyoxal is involved in the synthesis of various chemical compounds. For instance, it reacts with N-hydroxyurea to form diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, highlighting its role in producing complex organic structures with potential applications in medicinal chemistry and materials science (Shtamburg et al., 2019).
3. Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of nitrophenylglyoxal, such as 4-nitrophenylglycosides, have been employed as substrates in studying carbohydrases. These compounds facilitate sensitive and continuous assays of enzymatic activities, demonstrating their importance in biochemical analysis and research (Tilbeurgh et al., 1988).
4. Environmental Monitoring and Treatment
Another significant application is in environmental science, where 4-nitrophenylglyoxal derivatives are studied for their effects on ecological systems and potential in water treatment processes. For example, studies on the biodegradation of 4-nitrophenol, a related compound, in various treatment systems provide insights into managing and mitigating environmental pollutants (Podeh et al., 1995).
5. Study of Microbial Degradation Pathways
Research has also delved into the microbial degradation of compounds like 4-nitrophenol. Understanding the genetic and enzymatic pathways involved in this process is crucial for bioremediation strategies and understanding microbial interactions with pollutants (Kitagawa et al., 2004).
Safety And Hazards
- Safety Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
- Hazard Information : It is an irritant to eyes, skin, and respiratory system. Avoid inhalation or contact with skin.
Future Directions
Research on 4-Nitrophenylglyoxal could explore:
- Biological applications : Investigate its potential as a probe for detecting aldehydes in biological systems.
- Synthetic methodologies : Develop efficient synthetic routes.
- Mechanistic studies : Understand its reactivity and applications better.
properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKBBGIGNSVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198004 | |
Record name | 4-Nitrophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxal | |
CAS RN |
4974-57-6 | |
Record name | 4-Nitrophenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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